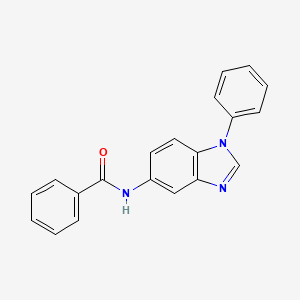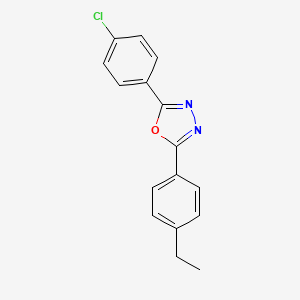![molecular formula C18H25NO4 B5686198 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as BOAA, is a synthetic compound that has been used extensively in scientific research. BOAA has unique chemical properties that make it an ideal candidate for studying the mechanisms of action of various physiological and biochemical processes.
Mécanisme D'action
The exact mechanism of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not fully understood. However, it is known to interact with various receptors and ion channels in the brain, including NMDA receptors, GABA receptors, and voltage-gated calcium channels. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to increase the release of glutamate and acetylcholine, while decreasing the release of GABA.
Biochemical and Physiological Effects:
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has a number of biochemical and physiological effects on the body. It has been shown to cause oxidative stress and induce apoptosis in neuronal cells. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been shown to affect the levels of various neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to affect calcium signaling in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, there are also some limitations to using 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in lab experiments. For example, its effects on different neurotransmitter systems can be complex and difficult to interpret. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One area of interest is the role of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to the development of these diseases. Additionally, further research is needed to fully understand the mechanisms of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol and its effects on different neurotransmitter systems. Finally, there is potential for the development of novel therapeutic agents based on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, particularly for the treatment of neurological disorders.
Méthodes De Synthèse
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzyl bromide with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group and acylation with 2-(benzyloxy)acetic acid. The resulting compound is then subjected to a spirocyclization reaction using trifluoroacetic acid to yield 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Applications De Recherche Scientifique
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have both excitatory and inhibitory effects on various neurotransmitter systems, including glutamate, GABA, and acetylcholine. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been used to study the effects of oxidative stress on neuronal function and to investigate the role of calcium channels in neurotransmitter release.
Propriétés
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-16-7-4-12-23-18(16)8-10-19(11-9-18)17(21)14-22-13-15-5-2-1-3-6-15/h1-3,5-6,16,20H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZBFEHRBCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)COCC3=CC=CC=C3)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)

![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)

![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)


![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)